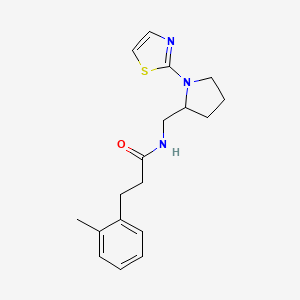

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

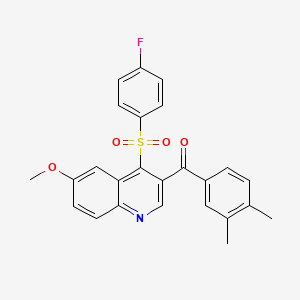

Übersicht

Beschreibung

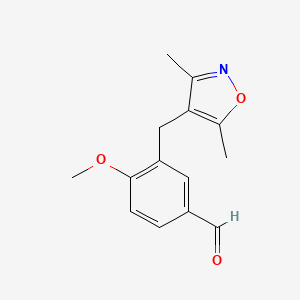

The compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is a chemical entity that can be derived from pyrrolo[2,1-b]thiazole derivatives. These derivatives are synthesized from 6-aryl-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters, which are prepared by refluxing 2-[3-(2-aryl-2-oxoethyl)-4-oxo-2-thiazolidinylidene]acetic acid ethyl esters in POCl3. Amination of these derivatives with primary aliphatic amines yields N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and -propanamides, which are closely related to the compound .

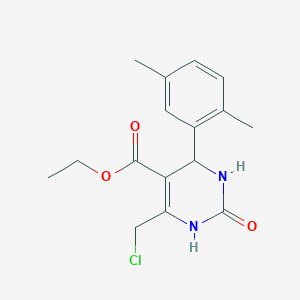

Synthesis Analysis

The synthesis of related compounds involves the preparation of pyrrolo[2,1-b]thiazole derivatives, which are then subjected to amination with primary aliphatic amines to produce N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and -propanamides . Although the exact synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is not detailed in the provided papers, the process likely involves similar steps of cyclization and amination.

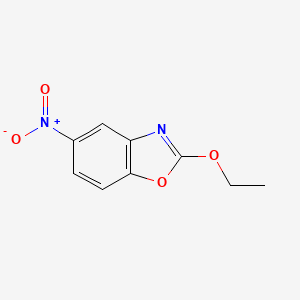

Molecular Structure Analysis

The molecular structure of compounds in the same class as N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide can be complex, with potential for dynamic tautomerism and divalent N(I) character. For example, N-(pyridin-2-yl)thiazol-2-amine, a related compound, exhibits six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. Some of these isomers possess divalent N(I) character, indicating a rich structural chemistry that could also be relevant to the compound .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide are not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that these molecules could participate in various organic reactions, such as amination and cyclization, which are fundamental to their synthesis .

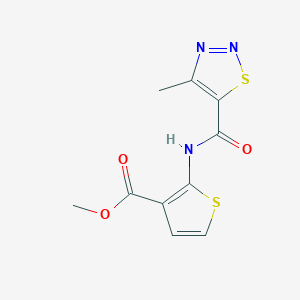

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide are not directly reported in the provided papers. However, the crystal structure and herbicidal activity of a structurally related compound, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, have been studied. This compound was synthesized with a 63% yield and its crystallographic data were obtained, indicating that similar compounds can be characterized by X-ray diffraction and may exhibit biological activity . This suggests that N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide could also have definable physical properties and potential biological applications.

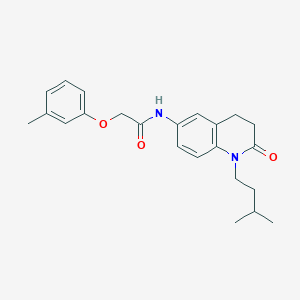

Wissenschaftliche Forschungsanwendungen

Dynamic Tautomerism and Divalent N(I) Character

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide, due to its structural complexity involving thiazol and pyrrolidin rings, exhibits properties akin to those of N-(Pyridin-2-yl)thiazol-2-amine. These compounds are known for their versatile chemical functional units, displaying dynamic tautomerism and divalent N(I) character. Quantum chemical analysis indicates competitive isomeric structures with significant implications for molecular orbital analysis and electron distribution, highlighting their potential in electron-donating applications (Bhatia, Malkhede, & Bharatam, 2013).

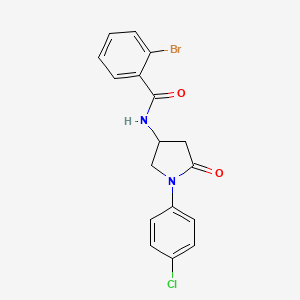

Hybrid Anticonvulsants Synthesis

Research into the synthesis of hybrid anticonvulsant molecules leverages the chemical fragments of well-known antiepileptic drugs, incorporating structures similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide. These studies aim to create potent new anticonvulsant agents, showcasing the compound's versatility in medical chemistry. Initial screenings have revealed several compounds with promising efficacy in preclinical seizure models, underscoring the potential for developing novel antiepileptic therapies (Kamiński et al., 2015).

Metamagnetic Properties in Polymer Synthesis

The compound's structural relatives have been utilized in synthesizing novel polymers with unique properties, such as metamagnetism. For instance, thiocyanato-bridged nickel(II) complexes exhibit metamagnetic behavior, indicative of the broader utility of compounds with similar molecular frameworks in materials science and nanotechnology (Chattopadhyay et al., 2007).

Soil Nitrogen Structural Characterization

Compounds structurally akin to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide play a crucial role in the structural characterization of soil nitrogen. Analytical pyrolysis techniques, facilitated by the unique nitrogen-containing structures of these compounds, have advanced the understanding of organic nitrogen in soil, contributing to agricultural chemistry and environmental science (Schulten, Sorge-Lewin, & Schnitzer, 1997).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-14-5-2-3-6-15(14)8-9-17(22)20-13-16-7-4-11-21(16)18-19-10-12-23-18/h2-3,5-6,10,12,16H,4,7-9,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVDBECQGXZRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)